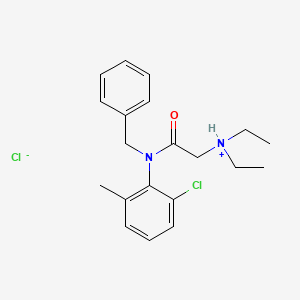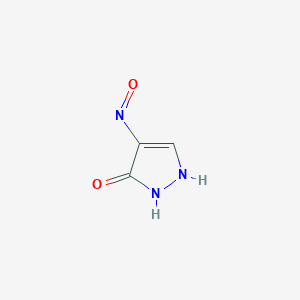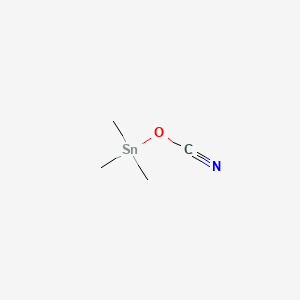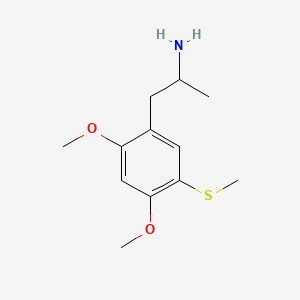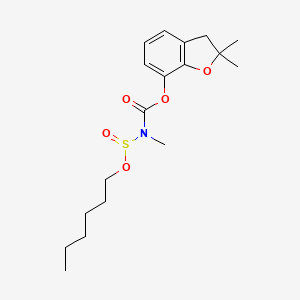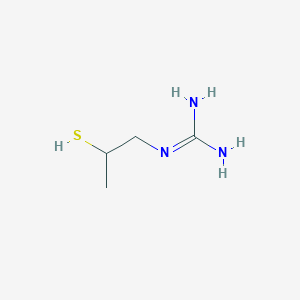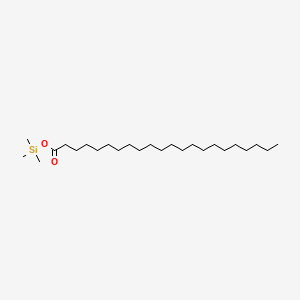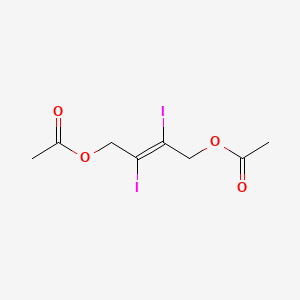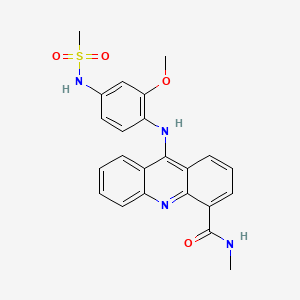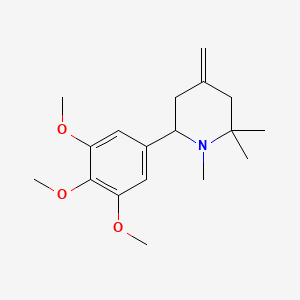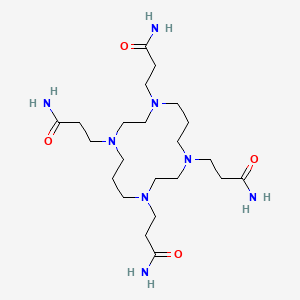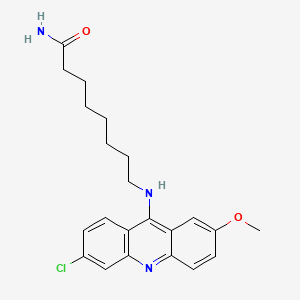
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is a complex organic compound belonging to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring, which is further linked to an octanamide chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of high-purity reagents and advanced purification methods ensures the production of high-quality Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the acridine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group at position 6 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
科学的研究の応用
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in DNA labeling and as a fluorescent marker in cellular imaging studies.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the transcription and replication processes, leading to cell death. The compound also binds to cellular membranes, affecting membrane potential and ion transport . These actions contribute to its cytotoxic and antimicrobial properties .
類似化合物との比較
Similar Compounds
Quinacrine: Similar in structure but lacks the octanamide chain.
9-Amino-6-chloro-2-methoxyacridine: Lacks the octanamide chain and is used in DNA labeling and as a fluorescent probe.
Acridine Orange: A simpler acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its octanamide chain, which enhances its lipophilicity and cellular uptake. This structural feature contributes to its higher efficacy in biological applications compared to other acridine derivatives .
特性
CAS番号 |
77420-94-1 |
|---|---|
分子式 |
C22H26ClN3O2 |
分子量 |
399.9 g/mol |
IUPAC名 |
8-[(6-chloro-2-methoxyacridin-9-yl)amino]octanamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-16-9-11-19-18(14-16)22(17-10-8-15(23)13-20(17)26-19)25-12-6-4-2-3-5-7-21(24)27/h8-11,13-14H,2-7,12H2,1H3,(H2,24,27)(H,25,26) |
InChIキー |
AUYJLHAZIDSRDL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


